

Application Notes: Synthesis of Lansoprazole Utilizing (3-Methyl-4-nitropyridin-2-yl)methanol

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Compound of Interest

Compound Name: (3-Methyl-4-nitropyridin-2-yl)methanol

Cat. No.: B061111

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Introduction

Lansoprazole is a second-generation proton pump inhibitor (PPI) widely used in the treatment of acid-related gastrointestinal disorders such as gastric ulcers, duodenal ulcers, and reflux esophagitis.[1] It functions by irreversibly inhibiting the H⁺/K⁺-ATPase (proton pump) in gastric parietal cells.[2] The synthesis of Lansoprazole involves the coupling of a substituted pyridine moiety with a 2-mercaptobenzimidazole ring, followed by a selective oxidation step.[2][3] **(3-Methyl-4-nitropyridin-2-yl)methanol** is a key intermediate in the synthesis of the pyridine fragment, 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine.[1] This document outlines the synthetic pathway and detailed protocols for the preparation of Lansoprazole starting from **(3-Methyl-4-nitropyridin-2-yl)methanol**.

Synthetic Strategy Overview

The synthesis of Lansoprazole from **(3-Methyl-4-nitropyridin-2-yl)methanol** can be conceptually divided into four primary stages:

- **Nucleophilic Substitution:** The nitro group at the C4 position of the pyridine ring is displaced by a 2,2,2-trifluoroethoxy group. This is a crucial step to install the characteristic substituent of Lansoprazole.[3]
- **Chlorination:** The hydroxymethyl group at the C2 position is converted to a chloromethyl group, creating a reactive site for the subsequent coupling reaction. Thionyl chloride is a

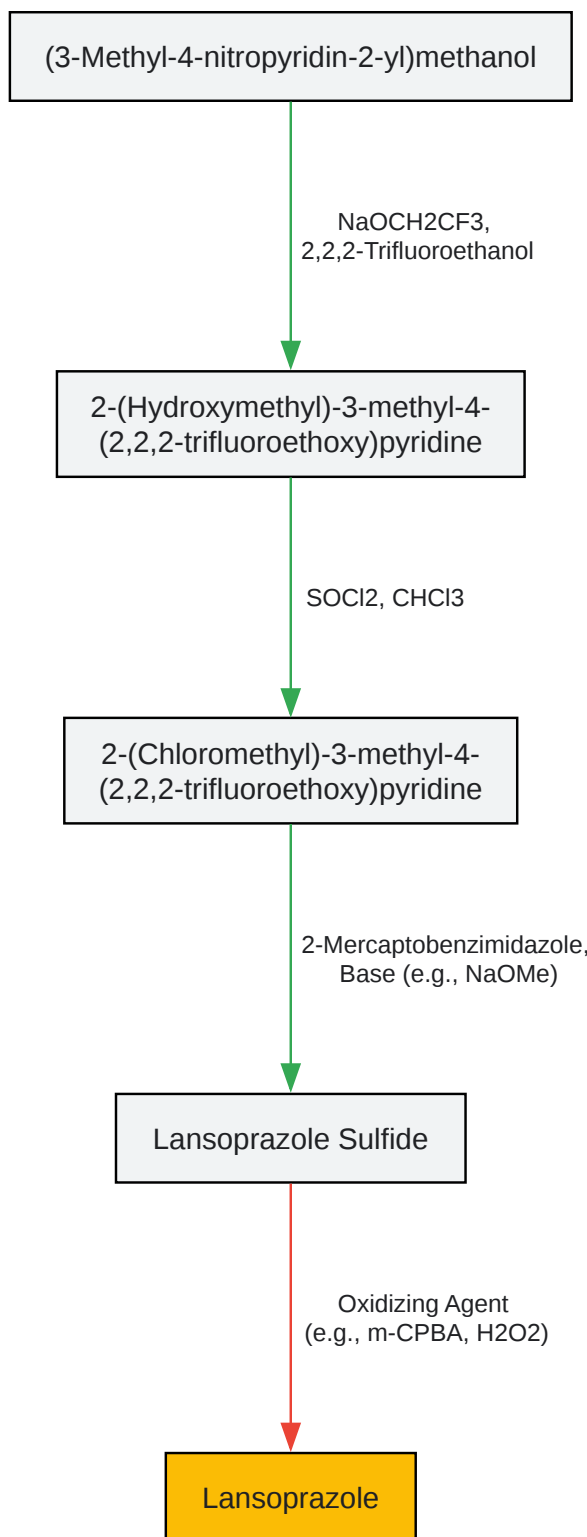
common reagent for this transformation.[1][3]

- **Condensation (Thioether Formation):** The resulting 2-chloromethylpyridine derivative is condensed with 2-mercaptobenzimidazole under basic conditions to form the thioether precursor, 2-[[[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]thio]-1H-benzimidazole (often referred to as Lansoprazole sulfide).[2][4][5]
- **Oxidation:** The final step involves the selective oxidation of the thioether to a sulfoxide, yielding Lansoprazole. This reaction requires careful control to prevent over-oxidation to the sulfone impurity.[5][6]

This synthetic approach provides a reliable pathway for the production of Lansoprazole, with each step being well-established in organic synthesis literature.

Process Visualization

The overall synthetic pathway from the starting intermediate to the final Lansoprazole product is illustrated below.



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Caption: Synthetic pathway to Lansoprazole.

Experimental Protocols

The following protocols provide detailed methodologies for each key transformation in the synthesis of Lansoprazole.

Protocol 1: Synthesis of 2-(Hydroxymethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine

This protocol describes the substitution of the nitro group with a trifluoroethoxy group.

- Materials:
 - **(3-Methyl-4-nitropyridin-2-yl)methanol**
 - 2,2,2-Trifluoroethanol
 - Sodium metal (or Sodium hydride)
 - Anhydrous solvent (e.g., DMF or 2,2,2-Trifluoroethanol itself)
- Procedure:
 - Prepare a solution of sodium trifluoroethoxide by carefully adding sodium metal in portions to an excess of cooled (0 °C) 2,2,2-trifluoroethanol under an inert atmosphere (e.g., Nitrogen or Argon).
 - Once the sodium has completely reacted, add **(3-Methyl-4-nitropyridin-2-yl)methanol** to the solution.
 - Heat the reaction mixture at a controlled temperature (e.g., 80-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
 - Upon completion, cool the reaction mixture to room temperature.
 - Carefully quench the reaction by adding water.
 - Extract the product with a suitable organic solvent (e.g., ethyl acetate).

- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography or recrystallization to obtain 2-(hydroxymethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine. A similar two-step process involving rearrangement and hydrolysis has reported yields of around 85%.^[1]

Protocol 2: Synthesis of 2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine

This protocol details the chlorination of the hydroxymethyl group.^[3]

- Materials:
 - 2-(Hydroxymethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine
 - Thionyl chloride (SOCl₂)
 - Anhydrous chloroform (CHCl₃) or Dichloromethane (CH₂Cl₂)
- Procedure:
 - Dissolve 2-(hydroxymethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine in anhydrous chloroform in a flask equipped with a reflux condenser and a gas trap.
 - Cool the solution in an ice bath (0-5 °C).
 - Slowly add thionyl chloride dropwise to the stirred solution.
 - After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux.^[3]
 - Monitor the reaction by TLC until the starting material is consumed.
 - Cool the mixture and carefully evaporate the solvent and excess thionyl chloride under reduced pressure.

- The resulting residue, the hydrochloride salt of the product, can often be used directly in the next step or can be neutralized and purified.

Protocol 3: Synthesis of Lansoprazole Sulfide

This protocol describes the condensation reaction to form the thioether intermediate.

- Materials:
 - 2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride
 - 2-Mercaptobenzimidazole
 - Base (e.g., Sodium hydroxide, Potassium hydroxide, Sodium methoxide)[4][7]
 - Solvent (e.g., Methanol, Ethanol, Water)[4][8]
- Procedure:
 - In a reaction flask, dissolve 2-mercaptobenzimidazole and the base (e.g., sodium hydroxide) in the chosen solvent (e.g., water or methanol).[4][8]
 - Add a solution of 2-(chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride in the same solvent dropwise to the mixture at a controlled temperature (e.g., 10-45 °C).[7][9]
 - Stir the reaction mixture for a period of 1 to 5 hours, monitoring for completion by TLC or HPLC.[4][9]
 - Upon completion, the product may precipitate from the solution. If not, add water to induce precipitation.
 - Collect the solid product by filtration, wash with water until neutral, and dry under vacuum. [8] This process typically yields the Lansoprazole sulfide in high purity.

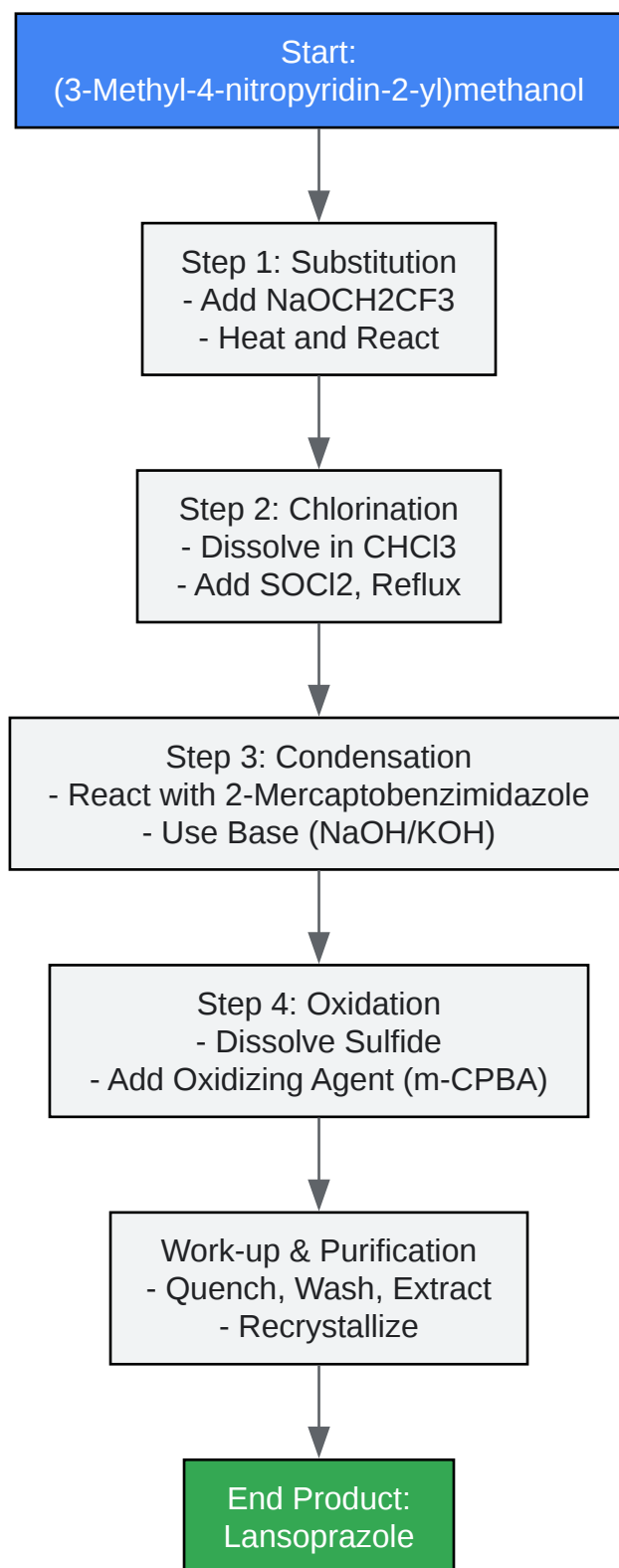
Protocol 4: Oxidation to Lansoprazole

This protocol outlines the final oxidation step to produce Lansoprazole.

- Materials:
 - Lansoprazole Sulfide
 - Oxidizing agent (e.g., m-Chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide, sodium hypochlorite)[3][4][6]
 - Solvent (e.g., Chloroform, Dichloromethane, Methanol)[6][9]
 - Catalyst (if using H₂O₂, e.g., vanadyl acetylacetonate)[2]
- Procedure (using m-CPBA):
 - Dissolve Lansoprazole sulfide in a suitable halogenated solvent like chloroform.[4]
 - Cool the solution to a low temperature (e.g., -10 to 0 °C) to control the exothermic reaction and selectivity.
 - Add a solution of m-CPBA in the same solvent dropwise, maintaining the low temperature.
 - Monitor the reaction closely by TLC/HPLC to ensure complete consumption of the starting material without significant formation of the sulfone byproduct.
 - Once the reaction is complete, quench any excess peroxide by adding a reducing agent solution (e.g., aqueous sodium thiosulfate or sodium sulfite).[10]
 - Wash the organic layer with an aqueous basic solution (e.g., sodium bicarbonate) to remove m-chlorobenzoic acid, followed by washing with brine.[6]
 - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
 - Purify the crude Lansoprazole by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the final product.[4]

Experimental Workflow and Data

The workflow for the synthesis and the typical reaction parameters are summarized below.



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Caption: Experimental workflow for Lansoprazole synthesis.

Table 1: Summary of Reaction Conditions and Yields

Step	Reaction	Key Reagents	Solvent	Temperature (°C)	Time (h)	Typical Yield (%)
1	Substitution	NaOCH ₂ CF ₃	2,2,2-Trifluoroethanol	80 - 100	Varies	~85% (for related steps)[1]
2	Chlorination	SOCl ₂	Chloroform	Reflux	Varies	High
3	Condensation	2-Mercaptobenzimidazole, NaOH/KOH	Water / Methanol	10 - 50	1 - 5	>98%[8]
4	Oxidation	m-CPBA or H ₂ O ₂	Chloroform / Methanol	-10 - 25	1 - 5	67 - 91%[5][10]

Note: Yields are highly dependent on the specific reaction conditions, scale, and purification methods employed. The values provided are indicative based on published data for similar transformations.

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